N-cyclopropyl-2-mercaptoacetamide

Histone Deacetylase HDAC6 Inhibitor Neurodegenerative Disease

N-Cyclopropyl-2-mercaptoacetamide (MW 131.20) is a differentiated mercaptoacetamide building block for zinc-dependent enzyme inhibitor development. The N-cyclopropyl group confers enhanced metabolic stability, distinct conformational constraints, and improved target selectivity over generic N-aryl/alkyl analogs—critical for HDAC6-selective inhibitor design, dual-action MBL/LasB antibacterial programs, and non-cytotoxic tyrosinase inhibitor development. The free thiol enables facile probe conjugation, affinity tag attachment, and rapid library synthesis. Scalable synthesis ensures reliable procurement for medicinal chemistry and chemical biology programs.

Molecular Formula C5H9NOS
Molecular Weight 131.20
CAS No. 886047-44-5
Cat. No. B3294015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-mercaptoacetamide
CAS886047-44-5
Molecular FormulaC5H9NOS
Molecular Weight131.20
Structural Identifiers
SMILESC1CC1NC(=O)CS
InChIInChI=1S/C5H9NOS/c7-5(3-8)6-4-1-2-4/h4,8H,1-3H2,(H,6,7)
InChIKeyMIVRGUPIFGVQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-mercaptoacetamide (CAS 886047-44-5): A Versatile Mercaptoacetamide Scaffold for Drug Discovery and Chemical Biology Research


N-Cyclopropyl-2-mercaptoacetamide (CAS 886047-44-5) is a low molecular weight (131.20 g/mol) mercaptoacetamide derivative characterized by a cyclopropyl group attached to the amide nitrogen and a free thiol (-SH) group . The compound serves as a foundational scaffold for the development of inhibitors targeting a range of zinc-dependent metalloenzymes, including histone deacetylases (HDACs), metallo-β-lactamases (MBLs), and bacterial virulence factors [1]. The mercaptoacetamide moiety is a recognized zinc-binding group (ZBG) that chelates the catalytic zinc ion in these enzymes, offering a distinct alternative to hydroxamic acid-based inhibitors [1].

Critical Role of the N-Cyclopropyl Group: Why N-Cyclopropyl-2-mercaptoacetamide is Not Interchangeable with Generic Mercaptoacetamides


The specific substitution at the amide nitrogen profoundly influences the compound's biological profile. While the mercaptoacetamide core provides a conserved zinc-binding function, the N-cyclopropyl group introduces distinct steric and electronic properties compared to common alternatives like N-aryl, N-alkyl, or unsubstituted mercaptoacetamides [1]. The rigid, three-membered cyclopropyl ring is known in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and confer unique conformational constraints that can improve target selectivity and reduce off-target interactions [1]. Therefore, generic substitution with other mercaptoacetamides would alter these critical physicochemical parameters, likely leading to divergent activity, selectivity, and pharmacokinetic behavior, as evidenced by the structure-activity relationships observed across various enzyme targets [2].

Quantitative Evidence Guide: Data-Driven Differentiation of N-Cyclopropyl-2-mercaptoacetamide for Scientific Selection


Enantioselective HDAC6 Inhibition: Distinct Potency and Selectivity Profile of Mercaptoacetamide-Based Inhibitors

The mercaptoacetamide scaffold, exemplified by N-cyclopropyl-2-mercaptoacetamide derivatives, has been shown to inhibit HDAC6 with high potency and selectivity. A key study on chiral α-substituted mercaptoacetamides reported an enantioselective inhibition of HDAC6, with one enantiomer demonstrating significantly greater activity than its mirror image. While direct data for the parent N-cyclopropyl compound is limited, the foundational study on mercaptoacetamide-based HDAC6 inhibitors reported IC50 values in the low nanomolar range for the most potent analogs, with a >100-fold selectivity over HDAC1 [1]. This level of potency and selectivity is comparable to, and in some cases superior to, that of marketed HDAC inhibitors, highlighting the inherent value of the mercaptoacetamide ZBG in this target class.

Histone Deacetylase HDAC6 Inhibitor Neurodegenerative Disease

Broad-Spectrum Metallo-β-Lactamase (MBL) Inhibition: Restoring Carbapenem Activity in Resistant Bacteria

N-Aryl mercaptoacetamides, a class directly related to N-cyclopropyl-2-mercaptoacetamide, have been characterized as potent inhibitors of multiple clinically relevant MBLs, including IMP-7, NDM-1, and VIM-1 [1]. These enzymes are a primary cause of resistance to carbapenem antibiotics. A panel of N-aryl mercaptoacetamides exhibited IC50 values ranging from 0.44 to 2.9 µM against NDM-1, and 0.22 to 9.5 µM against VIM-1 [1]. Crucially, the two most promising compounds were able to fully restore the activity of imipenem in NDM-1-expressing Klebsiella pneumoniae clinical isolates, effectively reversing antibiotic resistance [1].

Antibiotic Resistance Metallo-β-Lactamase Carbapenemase

Inhibition of the Bacterial Virulence Factor LasB: A Pathoblocker Strategy Against Pseudomonas aeruginosa

In addition to MBL inhibition, the same class of N-aryl mercaptoacetamides has demonstrated inhibitory activity against LasB, a key virulence factor of Pseudomonas aeruginosa [1]. By targeting LasB, these compounds act as 'pathoblockers,' attenuating the bacterium's ability to cause infection without directly killing it, which reduces the selective pressure for resistance. The same study reported LasB inhibitory activity in the low micromolar range for these mercaptoacetamides, establishing a novel dual-target (MBL + LasB) profile that is unprecedented in antibacterial drug discovery [1]. This dual action is a direct result of the mercaptoacetamide scaffold's ability to engage distinct zinc-dependent enzymes.

Antivirulence Pseudomonas aeruginosa Pathoblocker

Tyrosinase Inhibition: A Mercaptoacetamide Scaffold for Anti-Melanogenic Applications

2-Mercaptoacetamide analogs have been investigated as potent tyrosinase inhibitors for their anti-melanogenic effects. In a recent study, four 2-mercapto-N-arylacetamide (2-MAA) analogs demonstrated low IC50 values ranging from 0.95 to 2.0 μM against mushroom tyrosinase, which was 12–26 times more potent than the reference standard kojic acid (IC50 = 24.3 μM) [1]. Furthermore, in a depigmentation experiment using zebrafish embryos, these analogs showed more potent depigmentation effects than kojic acid, even at a concentration 1000 times lower [1]. The compounds were also found to be non-cytotoxic to relevant cell lines, indicating a favorable safety profile for dermal applications [1].

Tyrosinase Inhibitor Anti-melanogenic Skin Whitening

Synthetic Versatility: A Two-Step Route to a Broad Array of Bioactive Analogs

N-cyclopropyl-2-mercaptoacetamide can be synthesized via a straightforward two-step procedure: cyclopropane amine is first reacted with chloroacetyl chloride to form the chloroacetamide intermediate, followed by thiolation using thiourea or mercaptoacetic acid under basic conditions . This route yields the compound with high purity (≥95%) after standard chromatographic purification, offering a reliable and scalable entry point for medicinal chemistry campaigns . The presence of the free thiol group provides a reactive handle for further derivatization, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing various modifications at the N-cyclopropyl position or on the α-carbon .

Organic Synthesis Medicinal Chemistry Scaffold Optimization

Optimal Research and Industrial Application Scenarios for N-Cyclopropyl-2-mercaptoacetamide


Discovery of Next-Generation HDAC Inhibitors for Neurodegenerative and Oncological Diseases

As demonstrated in Section 3, the mercaptoacetamide scaffold is a privileged ZBG for developing potent and selective HDAC6 inhibitors [1]. N-Cyclopropyl-2-mercaptoacetamide provides an ideal starting point for medicinal chemistry optimization. Researchers can leverage its simple synthesis to generate diverse libraries, probing the effects of α-substitution, N-alkylation, and linker variation on HDAC isoform selectivity and potency. This compound is particularly valuable for projects seeking to differentiate from the less selective hydroxamic acid-based inhibitors currently in clinical use.

Development of Dual-Action Pathoblockers to Combat Multi-Drug Resistant (MDR) Gram-Negative Infections

The unique dual-target profile of related mercaptoacetamides—inhibiting both metallo-β-lactamases (MBLs) and the LasB virulence factor—provides a compelling rationale for using N-cyclopropyl-2-mercaptoacetamide in antibacterial drug discovery [2]. As evidenced in Section 3, this scaffold can restore carbapenem activity in resistant isolates while simultaneously disarming the pathogen's virulence arsenal. This is an unprecedented strategy for addressing MDR Pseudomonas aeruginosa and other ESKAPE pathogens, where novel mechanisms of action are urgently needed to overcome the limitations of traditional antibiotics.

Development of Highly Potent and Safe Anti-Melanogenic Agents for Dermatological Applications

Based on the class-level data from Section 3, N-cyclopropyl-2-mercaptoacetamide serves as a gateway to a series of potent, non-cytotoxic tyrosinase inhibitors [3]. Its straightforward synthesis allows for rapid exploration of the N-substituent, which is critical for optimizing potency and in vivo efficacy. The 12- to 26-fold improvement in potency over kojic acid and the 1000x more effective depigmentation in zebrafish embryos highlight the significant potential of this scaffold for developing superior skin-lightening and anti-melanogenic therapeutics.

Tool Compound Synthesis for Chemical Biology and Target Validation Studies

The simple, scalable synthesis of N-cyclopropyl-2-mercaptoacetamide makes it an excellent intermediate for preparing tool compounds and activity-based probes. The free thiol can be easily conjugated to fluorophores, biotin, or affinity tags, enabling pull-down assays, cellular imaging, and target identification studies for zinc-dependent enzymes. This is particularly valuable for validating new biological targets within the HDAC, MBL, and tyrosinase families, or for exploring off-target effects of mercaptoacetamide-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopropyl-2-mercaptoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.